An In-Depth Technical Guide to Triacontane-d62: Chemical Properties and Analytical Applications
An In-Depth Technical Guide to Triacontane-d62: Chemical Properties and Analytical Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triacontane-d62 is the deuterated form of triacontane, a long-chain saturated hydrocarbon with the chemical formula C30D62.[1] In this fully deuterated molecule, all 62 hydrogen atoms have been replaced by their heavy isotope, deuterium. This isotopic substitution makes Triacontane-d62 an invaluable tool in various scientific disciplines, particularly in analytical chemistry where it serves as a robust internal standard for the quantification of hydrocarbons and other organic molecules by gas chromatography-mass spectrometry (GC-MS). Its chemical inertness and distinct mass spectrometric signature allow for precise and accurate measurements in complex matrices. This guide provides a comprehensive overview of the chemical properties of Triacontane-d62, along with detailed experimental protocols for its use in analytical applications.
Chemical and Physical Properties
Triacontane-d62 is a colorless, odorless, waxy solid at room temperature.[1] As a long-chain alkane, it is non-polar and thus soluble in non-polar organic solvents like hexane and methylene chloride, while being virtually insoluble in water. Its high molecular weight and lack of functional groups result in a high melting and boiling point and low volatility. The C-D bonds in Triacontane-d62 are stronger than the C-H bonds in its non-deuterated counterpart, which can lead to a slight difference in its physical properties and retention time in chromatographic separations, a phenomenon known as the kinetic isotope effect.
Tabulated Physical and Chemical Data
| Property | Value | Reference |
| Chemical Formula | C30D62 | [1] |
| Molecular Weight | 485.20 g/mol | [2][3] |
| CAS Number | 93952-07-9 | [1] |
| Melting Point | 62-67 °C | [2] |
| Boiling Point | 258-259 °C at 3 mmHg | [2] |
| Appearance | White solid | |
| Solubility | Soluble in non-polar organic solvents | |
| Isotopic Purity | Typically >98 atom % D |
Experimental Protocols
Triacontane-d62 is predominantly used as an internal standard in quantitative analytical methods, particularly GC-MS. Below are detailed experimental protocols for its application in environmental and biological sample analysis.
Quantification of Total Petroleum Hydrocarbons (TPH) in Environmental Samples using GC-MS
This protocol describes the use of Triacontane-d62 as an internal standard for the quantification of long-chain alkanes (C30-C35) in environmental matrices such as soil or sediment.
a. Sample Preparation and Extraction:
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Weigh 10-20 g of the homogenized environmental sample into a beaker.
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Spike the sample with a known amount of Triacontane-d62 solution (e.g., 100 µL of a 10 µg/mL solution in hexane).
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Extract the hydrocarbons from the sample using a suitable solvent, such as a 1:1 mixture of hexane and dichloromethane, via sonication or Soxhlet extraction.
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Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
b. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
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Gas Chromatograph: Agilent 6890 GC or equivalent.
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Mass Spectrometer: Agilent 5973 Mass Selective Detector or equivalent.
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Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar capillary column.
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Injector: Split/splitless, operated in splitless mode at 280 °C.
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Oven Temperature Program:
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Initial temperature: 60 °C, hold for 2 minutes.
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Ramp 1: 10 °C/min to 300 °C.
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Hold at 300 °C for 15 minutes.
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Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
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Mass Spectrometer Conditions:
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Ionization Mode: Electron Ionization (EI) at 70 eV.
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Scan Range: m/z 50-550.
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Selected Ion Monitoring (SIM) for Quantification:
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Triacontane-d62: Quantifier ion: m/z 66.1; Qualifier ions: m/z 50.1, 82.1, 485.0.[2]
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Target Analytes (e.g., C30-C35 alkanes): Monitor characteristic fragment ions.
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c. Quantification:
Create a calibration curve by analyzing a series of standards containing known concentrations of the target alkanes and a constant concentration of the Triacontane-d62 internal standard. The ratio of the peak area of the analyte to the peak area of Triacontane-d62 is plotted against the concentration of the analyte. The concentration of the analyte in the unknown sample is then determined from this calibration curve.
Analysis of Cuticular Hydrocarbons in Insects
This protocol outlines the use of Triacontane-d62 for the quantitative analysis of cuticular hydrocarbons (CHCs) from insects.
a. Sample Preparation:
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Individual insects are placed in a 2 mL glass vial.
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Add 200 µL of hexane containing a known concentration of Triacontane-d62 (e.g., 10 ng/µL).
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Vortex the vial for 2 minutes to extract the CHCs.
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Carefully remove the insect from the vial.
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Evaporate the hexane under a gentle stream of nitrogen to a final volume of approximately 50 µL.
b. GC-MS Analysis:
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Gas Chromatograph: Agilent 7890B GC or equivalent.
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Mass Spectrometer: Agilent 5977A MSD or equivalent.
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Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar.
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Injector: Splitless injection at 300 °C.
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Oven Temperature Program:
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Initial temperature: 40 °C, hold for 3 minutes.
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Ramp 1: 30 °C/min to 260 °C.
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Ramp 2: 15 °C/min to 300 °C.
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Hold at 300 °C for 18 minutes.
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Carrier Gas: Helium at a constant flow of 0.9 mL/min.
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Mass Spectrometer Conditions:
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Ionization Mode: Electron Ionization (EI) at 70 eV.
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Scan Range: m/z 40-600.
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c. Data Analysis:
Identify the CHC peaks in the chromatogram based on their mass spectra and retention times relative to a standard mixture of n-alkanes. Quantify the amount of each CHC by comparing its peak area to the peak area of the Triacontane-d62 internal standard.
Visualizations
Logical Workflow for Quantitative Analysis using Triacontane-d62 as an Internal Standard
Caption: A logical workflow diagram illustrating the key stages of quantitative analysis using Triacontane-d62 as an internal standard, from sample preparation through to data processing and final reporting.
Conclusion
Triacontane-d62 is a highly effective and reliable internal standard for the quantitative analysis of long-chain hydrocarbons and other analytes amenable to gas chromatography. Its chemical inertness, distinct mass spectral properties, and similarity to target analytes make it an ideal choice for correcting for variations in sample preparation and instrument response. The detailed protocols and workflow provided in this guide offer a solid foundation for researchers and scientists to incorporate Triacontane-d62 into their analytical methodologies, thereby enhancing the accuracy and precision of their results.
References
- 1. Additional insights from very-high-resolution 13C NMR spectra of long-chain n-alkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of the 13C NMR signals of saturated carbons in some long-chain compounds - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
